molecular formula C26H25NO4 B4041511 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(phenylacetyl)glycinate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(phenylacetyl)glycinate

Cat. No.: B4041511
M. Wt: 415.5 g/mol
InChI Key: MVALWJUPVXRWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(phenylacetyl)glycinate is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.17835828 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Materials Engineering

Researchers have explored the potential of phenyl glycosides and related compounds in the development of advanced materials. For instance, the controlled polymerization of activated glycine esters has been investigated, revealing novel methodologies for producing polymers with specific properties (Naka, Nemoto, & Chujo, 2003). Additionally, the synthesis of functional polymers through oxidative coupling polymerization demonstrates the versatility of phenyl-based compounds in creating materials with high thermal stability and unique optical properties (Shibasaki, Suzuki, & Ueda, 2007).

Organic Synthesis and Chemical Reactions

The photodecarboxylative additions of N-protected α-amino acids to N-methylphthalimide highlight the reactivity of similar phenyl glycinate compounds under photochemical conditions, offering insights into reaction mechanisms and synthetic pathways (Gallagher et al., 2010). Moreover, the synthesis of poly(pyrazolylnaphthalene)s via rhodium-catalyzed oxidative polycoupling showcases the application of phenyl-based monomers in producing polymers with potential for sensing and emission enhancement (Gao et al., 2013).

Photochemical Studies and Applications

The development of stereolithographic (SLA) 3D printing technologies for oral modified-release dosage forms utilizes photochemical processes to create drug-loaded tablets with specific release profiles (Wang et al., 2016). This research exemplifies the integration of phenyl-based compounds in innovative manufacturing techniques for pharmaceutical applications.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-[(2-phenylacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-18-13-14-22(15-19(18)2)25(30)26(21-11-7-4-8-12-21)31-24(29)17-27-23(28)16-20-9-5-3-6-10-20/h3-15,26H,16-17H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVALWJUPVXRWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(phenylacetyl)glycinate
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(phenylacetyl)glycinate
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(phenylacetyl)glycinate
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(phenylacetyl)glycinate
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(phenylacetyl)glycinate
Reactant of Route 6
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(phenylacetyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.